molecular formula C15H23NO3 B8551151 N-[2-(3,4-Dimethoxy-phenyl)-ethyl]-3-hydroxymethylpyrrolidine

N-[2-(3,4-Dimethoxy-phenyl)-ethyl]-3-hydroxymethylpyrrolidine

Cat. No.: B8551151
M. Wt: 265.35 g/mol
InChI Key: CEFODHCPEZWXGA-UHFFFAOYSA-N
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Description

N-[2-(3,4-Dimethoxy-phenyl)-ethyl]-3-hydroxymethylpyrrolidine is a useful research compound. Its molecular formula is C15H23NO3 and its molecular weight is 265.35 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C15H23NO3

Molecular Weight

265.35 g/mol

IUPAC Name

[1-[2-(3,4-dimethoxyphenyl)ethyl]pyrrolidin-3-yl]methanol

InChI

InChI=1S/C15H23NO3/c1-18-14-4-3-12(9-15(14)19-2)5-7-16-8-6-13(10-16)11-17/h3-4,9,13,17H,5-8,10-11H2,1-2H3

InChI Key

CEFODHCPEZWXGA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCN2CCC(C2)CO)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

3 g (0.03 mol) of 3-hydroxymethyl-pyrrolidine and 7.5 g of 2-(3,4-dimethoxy-phenyl)-ethylbromide are heated in 20 ml of triethylamine for 7 hours at 100° C. The excess triethylamine is then distilled off in vacuo and the residue obtained is dissolved in methylene chloride and 6 molar sodium hydroxide solution. The organic phase is separated off, dried over magnesium sulphate and concentrated by evaporation in vacuo. The residue obtained is then purified over 400 g of alumium oxide (neutral, activity II) with methylene chloride and with increasing amounts of ethanol (up to 1%). Yield: 5.4 g (67.8% of theory), Rf value: 0.41 (aluminium oxide, neutral, eluant: 5% ethanol in methylene chloride).
Quantity
3 g
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reactant
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7.5 g
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reactant
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20 mL
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solvent
Reaction Step One
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0 (± 1) mol
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solvent
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0 (± 1) mol
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solvent
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